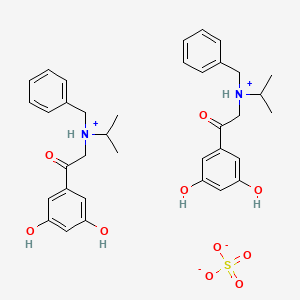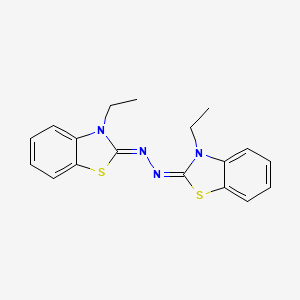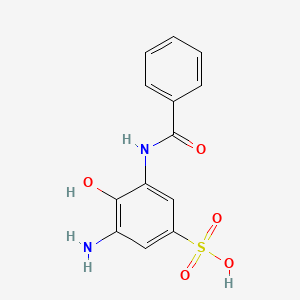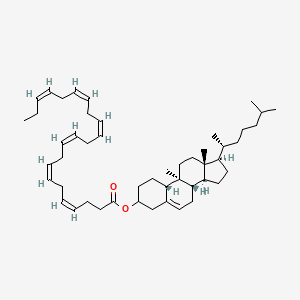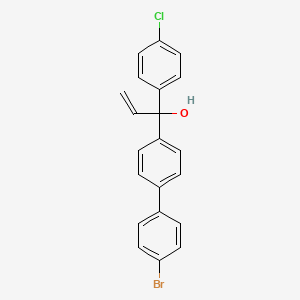
4'-Bromo-alpha-(4-chlorophenyl)-alpha-vinyl-(1,1'-biphenyl)-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-alpha-(4-chlorophenyl)-alpha-vinyl-(1,1’-biphenyl)-4-methanol is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
The synthesis of 4’-Bromo-alpha-(4-chlorophenyl)-alpha-vinyl-(1,1’-biphenyl)-4-methanol typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route often starts with the preparation of the biphenyl core, followed by the introduction of the bromine and chlorine substituents. The vinyl group is then added through a series of reactions, and finally, the methanol group is introduced. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Analyse Chemischer Reaktionen
4’-Bromo-alpha-(4-chlorophenyl)-alpha-vinyl-(1,1’-biphenyl)-4-methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Addition: The vinyl group can participate in addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Wissenschaftliche Forschungsanwendungen
4’-Bromo-alpha-(4-chlorophenyl)-alpha-vinyl-(1,1’-biphenyl)-4-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 4’-Bromo-alpha-(4-chlorophenyl)-alpha-vinyl-(1,1’-biphenyl)-4-methanol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the vinyl group allows the compound to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
4’-Bromo-alpha-(4-chlorophenyl)-alpha-vinyl-(1,1’-biphenyl)-4-methanol can be compared with other similar compounds, such as:
4-Bromophenylacetic acid: This compound also contains a bromine atom and a phenyl group but lacks the vinyl and methanol groups.
4-Chlorophenylacetic acid: Similar to 4-Bromophenylacetic acid, this compound contains a chlorine atom and a phenyl group but lacks the vinyl and methanol groups.
4-Vinylbiphenyl: This compound contains a vinyl group and a biphenyl core but lacks the halogen substituents and the methanol group.
The uniqueness of 4’-Bromo-alpha-(4-chlorophenyl)-alpha-vinyl-(1,1’-biphenyl)-4-methanol lies in its combination of functional groups, which allows it to participate in a wide range of chemical and biological reactions.
Eigenschaften
CAS-Nummer |
94113-61-8 |
|---|---|
Molekularformel |
C21H16BrClO |
Molekulargewicht |
399.7 g/mol |
IUPAC-Name |
1-[4-(4-bromophenyl)phenyl]-1-(4-chlorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C21H16BrClO/c1-2-21(24,18-9-13-20(23)14-10-18)17-7-3-15(4-8-17)16-5-11-19(22)12-6-16/h2-14,24H,1H2 |
InChI-Schlüssel |
GNDXHAOQVVNPNN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


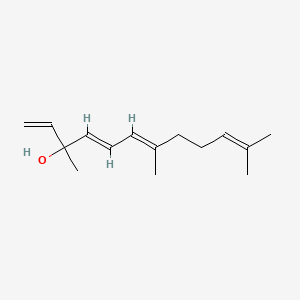
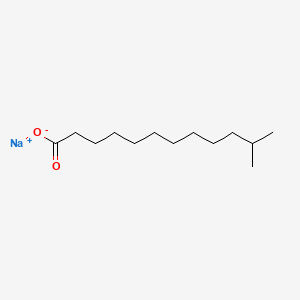
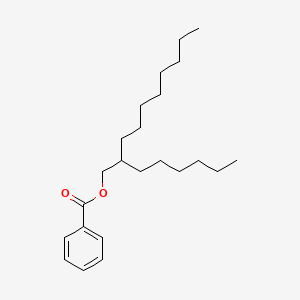
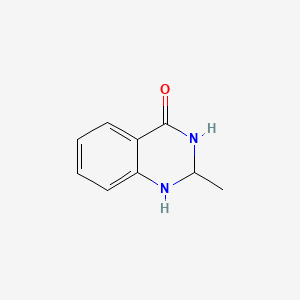
![1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B12674276.png)
